(2,5-dichlorophenyl)methanol
Overview
Description
(2,5-dichlorophenyl)methanol is an organic compound with the molecular formula C₇H₆Cl₂O. It is a derivative of benzyl alcohol where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its antiseptic properties and is commonly used in throat lozenges to treat mouth and throat infections .
Mechanism of Action
Target of Action
(2,5-Dichlorophenyl)methanol, also known as 2,5-Dichlorobenzyl alcohol, is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed over-the-counter (OTC) products .
Mode of Action
The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
This is observed by a reduction in the viral load .
Pharmacokinetics
It is known that similar compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol, have been studied for their pharmacokinetic properties . These compounds were found to have a time to maximum concentration of 0.25 – 1.5 h and were detectable in blood for up to 72 h and more than 96 h, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antiseptic and virucidal effects. It is able to kill bacteria and viruses associated with mouth and throat infections . In vitro studies have shown a reduction in viral load, indicating its effectiveness against certain viruses .
Biochemical Analysis
Biochemical Properties
It is known to participate in oxidation reactions, particularly in the presence of certain catalysts
Cellular Effects
2,5-Dichlorobenzyl alcohol is known to have a broad spectrum of antiseptic properties, making it effective against various bacteria and viruses associated with mouth and throat infections . It is thought to exert its effects by denaturing external proteins and rearranging the tertiary structure proteins .
Molecular Mechanism
It is thought that its antiseptic action may be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Temporal Effects in Laboratory Settings
It is known that thermal decomposition can lead to the release of irritating gases and vapors .
Metabolic Pathways
It is known that it is metabolized in the liver to form hippuric acid .
Transport and Distribution
It is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,5-dichlorophenyl)methanol can be synthesized through the chlorination of benzyl alcohol. The process involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can be oxidized to form 2,5-dichlorobenzaldehyde.
Reduction: The compound can undergo reduction reactions to form 2,5-dichlorotoluene.
Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group (-OH) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 2,5-Dichlorobenzaldehyde.
Reduction: 2,5-Dichlorotoluene.
Substitution: 2,5-Dichlorobenzyl chloride.
Scientific Research Applications
(2,5-dichlorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is an active ingredient in over-the-counter throat lozenges for the treatment of sore throats and mouth infections.
Industry: this compound is used in the formulation of disinfectants and antiseptic solutions.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: Another isomer with antiseptic properties, commonly used in throat lozenges.
Benzyl alcohol: A simpler structure without chlorine substitutions, used as a solvent and preservative.
Chlorobenzyl alcohol: A mono-chlorinated derivative with similar antiseptic properties.
Uniqueness of 2,5-Dichlorobenzyl Alcohol: (2,5-dichlorophenyl)methanol is unique due to its specific substitution pattern, which enhances its antiseptic properties compared to its mono-chlorinated and non-chlorinated counterparts. The presence of two chlorine atoms increases its reactivity and efficacy in microbial inhibition .
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEIGNVIDJNUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187745 | |
Record name | 2,5-Dichlorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34145-05-6 | |
Record name | 2,5-Dichlorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34145-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034145056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,5-Dichlorophenyl)methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG5983X4A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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